2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-15-4-2-3-5-18(15)23-13-19(22)20-12-16-6-9-21(10-7-16)17-8-11-24-14-17/h2-5,16-17H,6-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNHFZCVLJOAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often require specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between 2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide and related compounds:
Key Observations:
Structural Variations and Pharmacological Implications: The 2-methylphenoxy group in the target compound replaces the methoxy or chloro groups seen in analogs like methoxyacetylfentanyl or alachlor. The thiolan-3-yl substituent introduces a sulfur-containing heterocycle, which could improve metabolic stability or modulate CNS penetration compared to phenethyl groups in acetyl fentanyl .
Activity Trends: Fentanyl analogs (e.g., methoxyacetylfentanyl) prioritize μ-opioid receptor affinity, while non-opioid analogs like rilapladib target enzymes (e.g., Lp-PLA2). The absence of a phenyl group in the target compound’s piperidine substituent may reduce opioid-like activity, suggesting divergent therapeutic applications .
Synthetic Pathways :
- Piperidine acetamides are commonly synthesized via reductive amination (e.g., sodium triacetoxyborohydride in dichloroethane) or alkylation of chloroacetamides, as described for 5-substituted tetrahydronaphthalen-2yl methyl derivatives .
Biological Activity
The compound 2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 281.41 g/mol. The structure includes a piperidine ring, a thiolane moiety, and a phenoxy group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems , particularly in the central nervous system (CNS). The piperidine component is known for its role in influencing dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. This is significant in conditions like Alzheimer's disease and Parkinson's disease.
- Antidepressant Activity : In animal models, the compound has shown potential antidepressant effects, likely due to its influence on serotonin levels and receptor activity.
- Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress | |
| Antidepressant | Improves mood in animal models | |
| Anti-inflammatory | Inhibits cytokine production |
Case Studies
- Neuroprotection in vitro Study : A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating reduced oxidative stress.
- Behavioral Assessment : In a controlled study using mice subjected to chronic mild stress, administration of the compound led to significant improvements in depression-like behaviors as measured by the forced swim test and tail suspension test.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of TNF-alpha and IL-6, showcasing its anti-inflammatory potential.
Q & A
Q. How can synergistic effects with co-administered therapeutics be investigated?
- Conduct combination index (CI) analysis using the Chou-Talalay method in cell-based assays. Mechanistic studies (e.g., Western blot for pathway modulation) clarify synergism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
